5-Bromo-8-methoxyquinoline hydrochloride
Description
5-Bromo-8-methoxyquinoline hydrochloride (CAS: 1559059-91-4) is a halogenated quinoline derivative with the molecular formula C₁₀H₈BrNO·HCl and a molecular weight of 274.54 g/mol . It is synthesized via Suzuki–Miyaura coupling reactions using 5-bromo-8-methoxyquinoline as a precursor, often in the presence of palladium catalysts . The compound exhibits excellent thermal stability (≤300°C) and serves as a blue-emitting material in optoelectronic applications . Its hydrochloride form enhances solubility in polar solvents, though it remains only slightly soluble in water . The bromine atom at the 5-position increases electrophilic reactivity, while the methoxy group at the 8-position modulates electronic properties and steric effects .
Properties
IUPAC Name |
5-bromo-8-methoxyquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO.ClH/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9;/h2-6H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEKVRSNTZUJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559059-91-4 | |
| Record name | Quinoline, 5-bromo-8-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Conditions and Procedure
In a representative procedure, 8-methoxyquinoline (2 mmol) is dissolved in anhydrous chloroform (15 mL) under inert conditions. A solution of molecular bromine (1.1 equivalents) in chloroform is added dropwise over 10 minutes at 20°C, and the reaction is stirred for 48 hours in darkness. The prolonged reaction time ensures complete monobromination while minimizing dibromination byproducts.
Key Steps:
- Quenching: The organic layer is washed with 5% sodium bicarbonate to neutralize excess bromine and HBr byproducts.
- Purification: The crude product is purified via alumina column chromatography using ethyl acetate/hexane (1:5) to isolate 5-bromo-8-methoxyquinoline in 92% yield.
- Salt Formation: The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Mechanistic Insights
The methoxy group at the 8-position activates the quinoline ring toward electrophilic substitution. Bromine (Br₂) acts as the electrophile, with the reaction proceeding via a Wheland intermediate stabilized by resonance from the methoxy group. Computational studies suggest that the 5-position is favored due to reduced steric hindrance compared to the 7-position.
Optimization of Bromination Parameters
Solvent and Temperature Effects
Chloroform is the solvent of choice due to its ability to dissolve both 8-methoxyquinoline and bromine while stabilizing the intermediate complex. Reactions conducted in dichloromethane or acetic acid show reduced yields (<70%) due to competing side reactions. Maintaining the temperature at 20°C prevents thermal decomposition, whereas higher temperatures (e.g., 40°C) promote dibromination.
Stoichiometry and Reaction Time
Using 1.1 equivalents of bromine ensures monobromination, as excess bromine (≥1.5 eq) leads to 5,7-dibromo-8-methoxyquinoline. The 48-hour reaction time balances conversion efficiency with byproduct suppression, as shorter durations (<24 hours) result in incomplete reactions.
Comparative Analysis of Synthetic Routes
While direct bromination is the predominant method, alternative pathways have been explored:
Bromination of 8-Hydroxyquinoline Followed by Methylation
This two-step approach involves brominating 8-hydroxyquinoline to 5-bromo-8-hydroxyquinoline, followed by O-methylation using methyl iodide or dimethyl sulfate. However, this route suffers from lower overall yields (65–75%) due to competing side reactions during methylation.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed coupling of 8-methoxyquinoline with bromine sources (e.g., N-bromosuccinimide) has been attempted but shows no significant advantage over direct bromination in terms of yield or selectivity.
Physicochemical Characterization
The hydrochloride salt of 5-bromo-8-methoxyquinoline exhibits the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrNO·HCl |
| Molecular Weight | 274.55 g/mol |
| Melting Point | 80–82°C |
| Boiling Point | 337.7±22.0 °C (Predicted) |
| Density | 1.516±0.06 g/cm³ |
| pKa | 2.20±0.29 |
| Water Solubility | Slightly soluble |
¹H NMR (400 MHz, CDCl₃) data for the free base confirms regioselectivity: δ 8.89 (dd, H-2), 8.43 (dd, H-4), 7.66 (d, H-6), 7.49 (dd, H-3), 6.87 (d, H-7), and 4.00 (s, OCH₃).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance mixing and heat transfer during bromine addition. Recycling chloroform via distillation reduces costs and environmental impact. The hydrochloride salt is preferred for pharmaceutical formulations due to improved stability and solubility.
Chemical Reactions Analysis
Suzuki–Miyaura Coupling Reactions
This compound serves as a key intermediate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position undergoes coupling with aryl/heteroaryl boronic acids to form biaryl derivatives, a reaction critical for pharmaceutical and materials science applications.
Example Reaction:
Conditions:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Solvent: Dimethoxyethane (DME) or THF
-
Base: K₂CO₃ or Na₂CO₃
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Temperature: 80–100°C under inert atmosphere
Nucleophilic Substitution Reactions
The bromine substituent undergoes substitution with nucleophiles (e.g., amines, alkoxides) under controlled conditions. Reaction efficiency depends on solvent polarity and temperature.
Example Reaction:
Key Findings:
-
Substitution proceeds via an SAr mechanism due to the electron-withdrawing quinoline core.
Metal Complexation
The quinoline nitrogen and methoxy oxygen enable coordination with transition metals, forming stable chelates. This property is exploited in catalysis and bioimaging.
Example Complexation with Cu(II):
Spectroscopic Evidence:
-
UV-Vis: Absorption bands at 320 nm (ligand-to-metal charge transfer).
-
IR: Stretching frequencies at 1,250 cm (C–O–C) and 1,580 cm (C=N).
Electrophilic Aromatic Substitution
While the bromine and methoxy groups deactivate the aromatic ring, directed electrophilic substitution can occur at the 7-position under strong acidic conditions .
Bromination Example:
Optimized Conditions:
Reductive Dehalogenation
Catalytic hydrogenation removes the bromine atom, yielding 8-methoxyquinoline—a precursor for further functionalization.
Reaction Setup:
Conditions:
-
Pressure: 1–3 atm H
-
Catalyst Loading: 5% Pd/C
-
Conversion: >90%
Scientific Research Applications
Chemistry: 5-Bromo-8-methoxyquinoline hydrochloride is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules used in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of fluorescent probes for imaging applications .
Medicine: Its derivatives are being investigated for their therapeutic potential .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxyquinoline hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups on the quinoline ring enhance its binding affinity to biological receptors and enzymes. This compound can inhibit the activity of certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 5-bromo-8-methoxyquinoline hydrochloride with structurally related quinoline derivatives:
Key Observations:
- Substituent Position and Reactivity: Bromination of 8-methoxyquinoline selectively yields the 5-bromo derivative due to steric and electronic directing effects of the methoxy group . In contrast, 8-hydroxyquinoline undergoes dibromination (5,7-dibromo) under similar conditions .
- Thermal Stability: Starburst molecules derived from 5-bromo-8-methoxyquinoline exhibit superior thermal stability (≤300°C) compared to nitro-substituted analogs, which may decompose at lower temperatures .
- Solubility: The hydrochloride form of 5-bromo-8-methoxyquinoline shows marginally higher water solubility than non-ionic analogs like 5-bromo-8-chloroisoquinoline .
Biological Activity
5-Bromo-8-methoxyquinoline hydrochloride is a derivative of the quinoline family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and antiviral research.
This compound features a bromine atom at the 5-position and a methoxy group at the 8-position of the quinoline ring. This specific substitution pattern influences its biological activity and interaction with various biological targets.
Antimicrobial Activity
Quinoline derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. A study indicated that certain quinoline derivatives possess potent activity against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values often lower than those of standard antibiotics .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Anticancer Activity
Research indicates that quinoline derivatives exhibit anticancer properties by inhibiting key cellular pathways involved in tumor growth and proliferation. For instance, compounds derived from the quinoline structure have been evaluated for their effects on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range .
Case Study: Anticancer Efficacy
A recent study assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa and HCT116. Results showed that this compound effectively inhibited cell proliferation with IC50 values ranging from 1 to 5 µM, indicating its potential as a lead compound in cancer therapy .
Antiviral Activity
The antiviral potential of quinoline derivatives has also been explored, particularly in the context of emerging viral infections. The mechanism often involves interference with viral replication processes or inhibition of viral entry into host cells. Some studies have reported that modifications to the quinoline structure can enhance antiviral efficacy against viruses like HIV and influenza .
Table 2: Antiviral Activity of Quinoline Derivatives
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Many quinolines act as inhibitors of key enzymes involved in cellular metabolism and viral replication.
- Metal Chelation : The ability to chelate metal ions may contribute to their antimicrobial and anticancer activities by disrupting metal-dependent enzymatic functions.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 5-Bromo-8-methoxyquinoline hydrochloride in academic settings?
The synthesis can be adapted from analogous quinoline derivatives. For example, 5-Chloromethyl-8-hydroxyquinoline hydrochloride is synthesized via condensation of 8-hydroxyquinoline with formaldehyde under HCl catalysis, yielding a product with a melting point of 282°C . For bromination at the 5-position and methoxy substitution at the 8-position, electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using N-bromosuccinimide or Br₂ in acetic acid) is recommended. Methoxy groups may require protection/deprotection strategies, as seen in multi-step quinoline syntheses involving intermediates like 3-(ethoxymethoxy)-N,N-diethylaniline .
Q. What safety protocols are critical when handling this compound?
Key precautions include:
- Use impervious nitrile gloves and tight-seal goggles to prevent skin/eye contact .
- Conduct reactions in a fume hood to mitigate inhalation risks .
- Store in anhydrous conditions at 2–8°C to avoid hydrolysis of bromo-methoxy groups .
- Neutralize waste with 1M NaOH before disposal via licensed facilities .
Q. How should researchers characterize purity and structural identity?
Combine HPLC-UV (C18 column, 0.1% TFA/ACN gradient) for purity assessment (>95% by area) with HRMS (<2 ppm mass accuracy) for molecular weight confirmation . For structural validation, use 1H/13C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve quinoline ring protons (δ 7.5–9.0 ppm) and methoxy groups (δ 3.8–4.1 ppm) .
Advanced Research Questions
Q. How can discrepancies in reported melting points or spectral data be resolved?
Discrepancies often arise from:
- Solvent effects : Compare NMR spectra in polar (DMSO-d₆) vs. non-polar (CDCl₃) solvents using DFT-calculated shifts .
- Impurity interference : Validate purity via orthogonal methods (e.g., HPLC-UV and HRMS) .
- Tautomerism : Perform variable-temperature NMR in D₂O/CD₃OD mixtures to identify equilibrium states .
Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?
- Use lyophilization to prepare stable stock solutions in anhydrous DMSO .
- Adjust pH to 4.5–6.0 (acetate buffer) to minimize hydrolysis of the methoxy group .
- Monitor degradation via LC-MS/MS over 24–72 hours under physiological conditions (37°C, 5% CO₂) .
Q. How can researchers design experiments to study the compound’s mechanism of action?
- Molecular docking : Screen against targets like AP2-associated protein kinase 1 (AAK1) using AutoDock Vina, with binding energies <−8.0 kcal/mol indicating high affinity .
- In vitro models : Use HEK293 or CHO cells transfected with quinoline-binding receptors (e.g., dopamine D2-like receptors) to assess functional activity via calcium flux assays .
- In vivo validation : Evaluate pharmacokinetics in rodent models, monitoring plasma half-life and brain permeability via LC-MS .
Q. What analytical techniques resolve challenges in quantifying trace impurities?
- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., formaldehyde byproducts) using evaporative light scattering detection .
- ICP-MS : Quantify residual bromine content (<10 ppm) to confirm synthetic efficiency .
- 2D-NMR (COSY, HSQC) : Assign minor impurity signals (<0.1%) in complex mixtures .
Methodological Tables
Table 1. Key Analytical Parameters for Purity Assessment
| Method | Conditions | Target Specification | Reference |
|---|---|---|---|
| HPLC-UV | C18 column, 0.1% TFA/ACN gradient | >95% purity by area | |
| HRMS | ESI+, 70 eV, <2 ppm mass error | MW: 288.53 g/mol (calc.) | |
| 1H NMR (400 MHz) | DMSO-d₆, δ 7.5–9.0 ppm (quinoline) | Integration ratio 1:1:1 |
Table 2. Safety and Storage Guidelines
| Parameter | Recommendation | Reference |
|---|---|---|
| PPE | Nitrile gloves, goggles, lab coat | |
| Storage Temperature | 2–8°C in desiccator | |
| Waste Disposal | Neutralize with 1M NaOH, incinerate |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
